3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for its rigid and strained ring system, which imparts unique chemical properties and reactivity. The presence of the cyclopentylcarbamoyl group further enhances its chemical versatility, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the norbornene structure. Subsequent functionalization steps introduce the cyclopentylcarbamoyl group and the carboxylic acid functionality. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopentylcarbamoyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Known for its use in organic synthesis and as a precursor for various derivatives.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Utilized in the synthesis of complex organic molecules and materials.
Uniqueness: 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to the presence of the cyclopentylcarbamoyl group, which imparts unique reactivity and potential biological activity. Its rigid bicyclic structure also contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c15-12(14-7-3-1-2-4-7)10-8-5-6-9(18-8)11(10)13(16)17/h5-11H,1-4H2,(H,14,15)(H,16,17) |
InChI Key |
CYEWXIMQAJUNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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